molecular formula C10H12O3 B1611606 Methyl 2-methoxy-3-methylbenzoate CAS No. 52239-62-0

Methyl 2-methoxy-3-methylbenzoate

Cat. No. B1611606
CAS RN: 52239-62-0
M. Wt: 180.2 g/mol
InChI Key: WWWCQWYKUZAHLY-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-methylbenzoate (M2MMB) is a naturally occurring compound found in a variety of plants, including peppermint, spearmint, and lemon balm. It is a member of the benzoate family and is an ester of the organic compound methyl benzoate. M2MMB has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

  • Specific scientific field : Organic Chemistry
  • Summary of the application : The compound 2,3-dimethoxybenzoic acid was used as a starting material in the synthesis of novel amides .
  • Methods of application or experimental procedures : The amides were synthesized using 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, with TEA as a base and THF as a solvent .
  • Results or outcomes : The 2,3-dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .
  • Specific scientific field : Green Chemistry
  • Summary of the application : The compound “Methyl 2-methoxy-3-methylbenzoate” was used as a model substrate in a study on the benzylic hydroxylation of aromatic compounds by P450 BM3, a monooxygenase from Bacillus megaterium .
  • Methods of application or experimental procedures : The double mutant F87A L188C of P450 BM3 showed remarkably improved catalytic activity towards a set of tested toluene derivatives, including “Methyl 2-methoxy-3-methylbenzoate”. The apparent catalytic efficiency of this variant towards the model substrate was 63.6 s −1 M −1, which is 535-fold higher compared to that of wild-type BM3 .
  • Results or outcomes : The double mutant selectively catalysed the benzylic hydroxylation of numerous toluene derivatives, especially in the presence of carbonyl - or carboxyl-functions that are directly attached to the aromatic ring. Preparative scale conversion resulted in efficient production of methyl 3- (hydroxymethyl)-2-methoxybenzoate (73% yield) which proved that F87A L188C is a suitable, efficient and sustainable catalyst for the introduction of benzylic hydroxyl groups in general .

properties

IUPAC Name

methyl 2-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWCQWYKUZAHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530307
Record name Methyl 2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-3-methylbenzoate

CAS RN

52239-62-0
Record name Methyl 2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-methyl-salicylic acid (200 g, 1.32 mol), anhydrous potassium carbonate (500 gram, 3.6 mol) and dry acetone (3.5 L) in a 5 liter round bottle flask, dimethylsulfate (DMS, 210 mL, 2.2 mol) was added in several portions. After stirring at room temperature overnight, the mixture was heated at reflux, and the reaction was monitored by TLC. In order to complete the etherification, further additions of DMS and K2CO3 may be necessary. When TLC indicated the completion of the reaction, the mixture was refluxed 4 more hours to destroy any remaining DMS. The mixture was filtered, and the filtrate was evaporated to remove the solvents. A pale yellow thick oil was obtained as the raw product, yield 215 g (91%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

199.9 g (1.45 mol) of potassium carbonate is introduced into 1.5 l of dimethylformamide. At room temperature, 100 g (657.29 mmol) of 2-hydroxy-3-methylbenzoic acid, dissolved in 250 ml of dimethylformamide, is added in drops. After 30 minutes of stirring, 90 ml of methyl iodide is added in drops, and the batch is stirred overnight. The reaction mixture is added to ice water and extracted three times with methyl tert-butyl ether. The organic phases are washed with water and brine. After drying, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent: ethyl acetate/hexane). 70.21 g (59.3%) of the desired compound is isolated.
Quantity
199.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59.3%

Synthesis routes and methods III

Procedure details

To a mixture of 3-methyl-salicylic acid (1.32 mol)and anhydrous potassium carbonate (3.6 mol)dissolved in 3.5 L of dry acetone in a 5L round bottle flask, dimethylsulfate (2.2 mol) was added in several times. The mixture was refluxed overnight, and the reaction was monitored by TLC. After filtration of the reaction mixture, the solvents of the filtrate were evaporated and 215 g of a pale yellow thick oil was obtained as the raw product. Yield 91%. 1H NMR (500 MHz, CDCl3, 25° C.) δ: 2.263 (s, 3H, CH3), 3.782 (s, 3H, OCH3), 3.854 (s, 3H, OCH3), 6.984 (t, J=7.5, 1H, ArH), 7.276 (d, J=7.5, 1H, ArH), 7.582 (d, J=7.5, 1H, ArH); 13C NMR (500 MHz, CDCl3, 25° C.) δ: 15.72, 51.81, 61.17, 123.26, 124.36, 128.86, 132.46, 134.88, 158.16, 166.61.
Quantity
1.32 mol
Type
reactant
Reaction Step One
Quantity
3.6 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methoxy-3-methylbenzoate
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Methyl 2-methoxy-3-methylbenzoate

Citations

For This Compound
34
Citations
K Neufeld, J Marienhagen, U Schwaneberg… - Green chemistry, 2013 - pubs.rsc.org
… Methyl 2-methoxy-3-methylbenzoate (1) was synthesised according to a published procedure. Under an atmosphere of dry nitrogen, anhydrous K 2 CO 3 (197.10 mmol), anhydrous …
Number of citations: 42 pubs.rsc.org
JG Cannon, DL Koble, JP Long… - Journal of Medicinal …, 1980 - ACS Publications
The title compounds were designed to provide semirigid congeners of m-tyramine in which the ring position ortho to thephenolic OH is blocked to metabolic hydroxylation. A sequence …
Number of citations: 34 pubs.acs.org
AB Sen, KC Joshi - Journal of the Science of Food and …, 1952 - Wiley Online Library
The synthesis of a number of compounds likely to possess fungicidal activity has been described by the authors in the earlier papers of this series (Sen & Joshi, 1948, 1949, 1951a, b). …
Number of citations: 6 onlinelibrary.wiley.com
KM Meepagala, WE Briscoe, N Techen… - Pest management …, 2018 - Wiley Online Library
… The product was purified by flash column chromatography (Biotage silica gel, 340 g silica) using 0–5% ethyl acetate in hexane to afforded methyl-2-methoxy-3-methylbenzoate (4) (yield…
Number of citations: 25 onlinelibrary.wiley.com
E Kelderman, WAJ Starmans… - Chemistry of …, 1994 - ACS Publications
… Methyl 2-Methoxy-3-methylbenzoate (5). To a suspension of 3-methylsalicylic acid (4, 50 g, 1.29 mol) in acetonitrile (850 mL) were added NaOH (33 g, 0.83 mol) and dimethyl sulfate (…
Number of citations: 33 pubs.acs.org
TE Harmon, DA Shirley - The Journal of Organic Chemistry, 1974 - ACS Publications
… This spectrum is clearly representative of methyl 2-methoxy-3-methylbenzoate, the product of metalation ortho to the methoxy group. The nmr …
Number of citations: 41 pubs.acs.org
JC Grivas, KC Navada - The Journal of Organic Chemistry, 1974 - ACS Publications
… This spectrum is clearly representative of methyl 2-methoxy-3-methylbenzoate, the product of metalation ortho to the methoxy group. The nmr …
Number of citations: 1 pubs.acs.org
WAJ Starmans, JPM van Duynhoven, W Verboom - Chem. Mater, 1994 - core.ac.uk
… donating methoxy substituents at the 2-positions of the aromatic rings, was obtained in 65% yield by reaction of 6-bromo-2-methylanisole (3) with methyl 2-methoxy-3methylbenzoate (5) …
Number of citations: 3 core.ac.uk
T Awad - 2006 - etd.auburn.edu
The popular drug of abuse 3,4-methylenedioxymethamphetamine (MDMA) has regioisomeric and isobaric substances of mass equivalence, which have similar analytical properties …
Number of citations: 1 etd.auburn.edu
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com

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